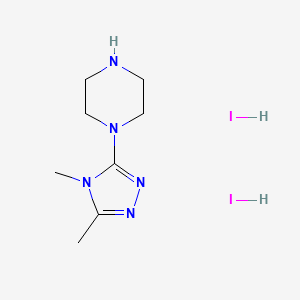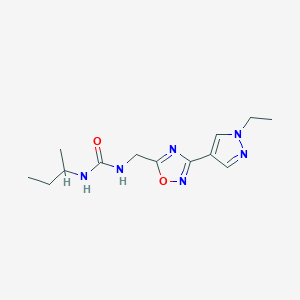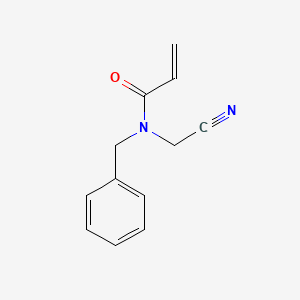
1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperazine dihydroiodide is a derivative of 1,2,4-triazole . Triazole compounds, including this derivative, are heterocyclic compounds with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various strategies . One common method is the reaction of dimethyl chloroacetate to form 3,5-dimethyl-1,2,4-triazole . Another approach involves the reaction of triazole-based benzyl salts with ketones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including this compound, is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
Triazole compounds, including this compound, are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .科学的研究の応用
Synthesis and Antimicrobial Activities
1-(4,5-Dimethyl-4H-1,2,4-Triazol-3-yl)piperazine dihydroiodide is associated with the synthesis of novel triazole derivatives. These derivatives demonstrate antimicrobial activities, indicating potential in developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives showing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Spectral Characterization
The compound is used in the synthesis and characterization of new chemical entities. Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, characterizing them using various spectroscopic techniques. These compounds showed significant antibacterial and antifungal activities (Rajkumar et al., 2014).
Polymer Science
In polymer science, the compound contributes to the synthesis of polymers with potential applications. Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine using a derivative of piperazine. These polyamides are white powders with molecular weights of about 2000-6000, soluble in DMSO and formic acid, indicating potential in diverse applications (Hattori & Kinoshita, 1979).
Antimicrobial and Antifungal Activities
Several studies highlight the antimicrobial and antifungal properties of 1,2,4-triazole derivatives, suggesting their use in developing new pharmaceuticals. For instance, Demirbaş et al. (2010) synthesized compounds with good or moderate activities against bacterial strains, except for Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
Synthesis of Novel Heterocyclic Compounds
The compound is instrumental in synthesizing various heterocyclic compounds, which are pivotal in pharmaceutical research. Lv et al. (2019) used a similar derivative in synthesizing a heterocyclic compound with potential anti-bone cancer activity (Lv et al., 2019).
Antitubercular, Antifungal, and Antioxidant Activities
Derivatives of this compound are explored for antitubercular, antifungal, and antioxidant activities, as demonstrated in the study by Deshmukh et al. (2019), where novel piperazine tethered dimeric 1,2,3-triazoles were designed (Deshmukh et al., 2019).
作用機序
Target of Action
Similar compounds have been reported to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
The compound’s interaction with its targets can influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cell lines , and antimicrobial activities against certain microorganisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .
特性
IUPAC Name |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)piperazine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2HI/c1-7-10-11-8(12(7)2)13-5-3-9-4-6-13;;/h9H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWVGFYDBNIWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)N2CCNCC2.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)
![2-Bromobenzo[1,2-d:3,4-d']bis(thiazole)](/img/structure/B2472496.png)
![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)
![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)


![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)